4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and yield. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the triazine ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and methyl iodide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2.
Cancer Research: It is also investigated for its potential anticancer properties, particularly as an inhibitor of various kinases involved in cell proliferation and survival.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting this pathway, the compound can exert anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo structure but differs in the position of the triazine ring and the presence of a pyrimidine ring.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized and studied for their biological activities.
Uniqueness
4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which contribute to its distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
Molecular Formula |
C7H5ClIN3S |
---|---|
Molecular Weight |
325.56 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5ClIN3S/c1-13-7-10-6(8)4-2-3-5(9)12(4)11-7/h2-3H,1H3 |
InChI Key |
ZMPYOMRCLRLNMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC=C2I)C(=N1)Cl |
Origin of Product |
United States |
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